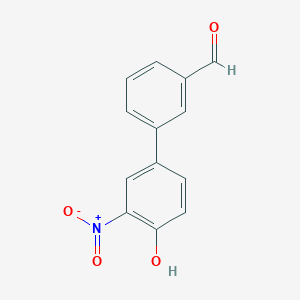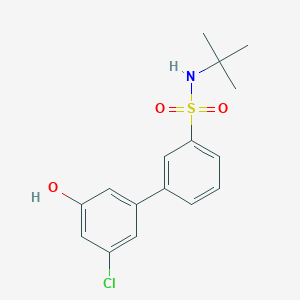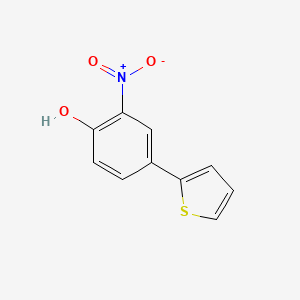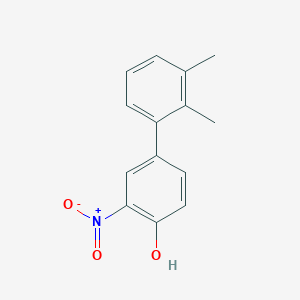
4-(3-Formylphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Formylphenyl)-2-nitrophenol, 95% (4-FPN) is a chemical compound with a wide range of applications in scientific research. It is a yellowish-brown, crystalline solid that is soluble in water and a variety of organic solvents. It is widely used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used in the synthesis of various pharmaceuticals, dyes, and pesticides.
Aplicaciones Científicas De Investigación
4-(3-Formylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and pesticides. It has also been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, oxazoles, and thiophenes. Additionally, 4-(3-Formylphenyl)-2-nitrophenol, 95% has been used in the synthesis of a variety of polymers, such as polyesters and polyamides.
Mecanismo De Acción
4-(3-Formylphenyl)-2-nitrophenol, 95% is a nucleophile, meaning that it can react with electrophiles (electron-deficient molecules) to form a covalent bond. It can also act as an oxidizing agent in certain reactions. For example, it can be used to oxidize alcohols to aldehydes and ketones. It can also be used to catalyze the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
4-(3-Formylphenyl)-2-nitrophenol, 95% is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of compounds that may have such effects. For example, it has been used in the synthesis of a variety of pharmaceuticals, such as antimalarial drugs and antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Formylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized from readily available materials. It is also relatively stable and can be stored for long periods of time. Additionally, it is soluble in many organic solvents, which makes it easy to work with.
However, there are some limitations to using 4-(3-Formylphenyl)-2-nitrophenol, 95% in laboratory experiments. It is a strong oxidizing agent and can react with other compounds in the reaction mixture, leading to unwanted side reactions. Additionally, it can be toxic if inhaled or ingested, and should be handled with care.
Direcciones Futuras
There are several potential future directions for the use of 4-(3-Formylphenyl)-2-nitrophenol, 95% in scientific research. It could be used in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and pesticides. Additionally, it could be used in the synthesis of a variety of heterocyclic compounds, such as quinolines, oxazoles, and thiophenes. It could also be used in the synthesis of a variety of polymers, such as polyesters and polyamides. Finally, it could be used in the synthesis of a variety of catalysts, such as Lewis acids and transition metal catalysts.
Métodos De Síntesis
4-(3-Formylphenyl)-2-nitrophenol, 95% can be synthesized in two different ways. The first method involves the reaction of 4-nitrophenol with formaldehyde in the presence of an acid catalyst, such as sulfuric acid. The second method involves the reaction of 4-nitrophenol with sodium formate. The reaction of 4-nitrophenol with formaldehyde yields 4-(3-Formylphenyl)-2-nitrophenol, 95% in high yields.
Propiedades
IUPAC Name |
3-(4-hydroxy-3-nitrophenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-8-9-2-1-3-10(6-9)11-4-5-13(16)12(7-11)14(17)18/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQLDXHFDRASMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686226 |
Source


|
| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formylphenyl)-2-nitrophenol | |
CAS RN |
1261932-85-7 |
Source


|
| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)









